molecular formula C15H13BrO2S B1317064 Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate CAS No. 143427-20-7

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate

Cat. No.: B1317064
CAS No.: 143427-20-7
M. Wt: 337.2 g/mol
InChI Key: JFUMHZKTLNPVBH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate typically involves the reaction of 4-bromothiophenol with methyl 3-bromomethylbenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate can be compared with similar compounds such as:

This compound is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antibacterial and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C13_{13}H11_{11}BrOS
  • Molecular Weight : 305.19 g/mol

The presence of the bromophenyl group and the thioether functionality contributes to its biological activity, particularly in inhibiting bacterial growth and potentially affecting cancer cell lines.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, disrupting cell wall integrity and leading to bacterial cell lysis and death.

Table 1: Antibacterial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thioether derivatives, compounds structurally related to this compound were tested against A549 lung carcinoma cells. The results indicated an IC50_{50} value of approximately 10 µM, suggesting moderate cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Inhibition of peptidoglycan biosynthesis leads to compromised bacterial cell walls.
  • Anticancer Mechanism : Potential pathways include apoptosis induction through caspase activation and disruption of cell cycle progression.

Properties

IUPAC Name

methyl 3-[(4-bromophenyl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUMHZKTLNPVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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